
Benzyl D-Glucuronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl D-Glucuronate is a complex organic compound characterized by its multiple hydroxyl groups and a benzyl ester functional group. This compound is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The presence of multiple stereocenters in the molecule makes it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl D-Glucuronate typically involves the following steps:
Starting Material: The synthesis begins with a suitable tetrahydropyran derivative.
Hydroxylation: Introduction of hydroxyl groups at the 3, 4, 5, and 6 positions can be achieved through hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Esterification: The carboxylate group is introduced via esterification with benzyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the hydroxylation and esterification reactions.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the ester to a primary alcohol.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
Chemistry
Stereochemical Studies: Due to its multiple stereocenters, it is used in studying stereochemical reactions and mechanisms.
Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties due to its unique structure.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The multiple hydroxyl groups allow for hydrogen bonding and other interactions, which can inhibit enzyme activity or alter receptor function. The benzyl ester group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl D-Glucuronate: Similar in structure but may differ in the position or type of functional groups.
Tetrahydropyran Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Multiple Stereocenters: The presence of multiple stereocenters makes it unique for stereochemical studies.
Functional Groups: The combination of hydroxyl and benzyl ester groups provides unique reactivity and interaction potential.
Propriétés
Formule moléculaire |
C13H16O7 |
|---|---|
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
benzyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8-,9-,10+,11-,12+/m0/s1 |
Clé InChI |
MYEUFSLWFIOAGY-HHHUOAJASA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



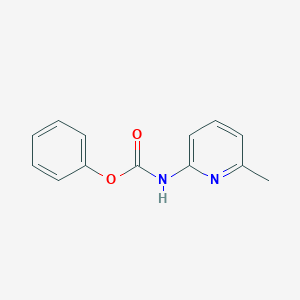
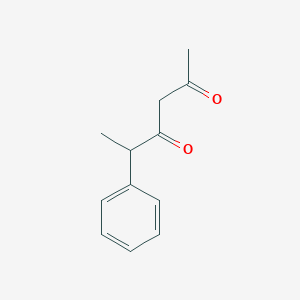
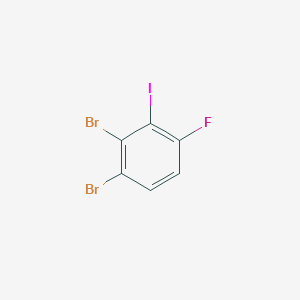

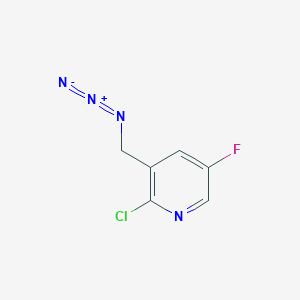
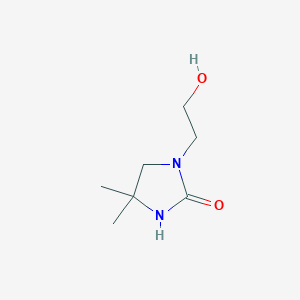
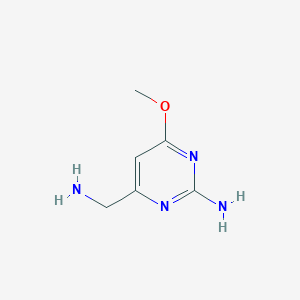
![6,7-Dichloro-5-hydroxy-2-isopropylbenzo[b]thiophene](/img/structure/B8282044.png)
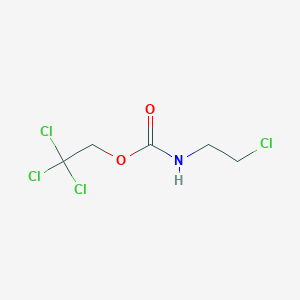
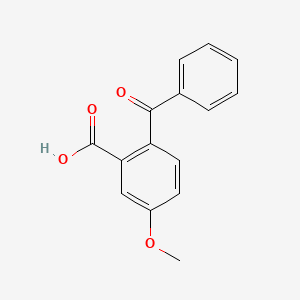
![2-(5-Methyl-[1,2,4]oxadiazol-3-yl)-pyrimidine-5-carboxylic acid](/img/structure/B8282065.png)


